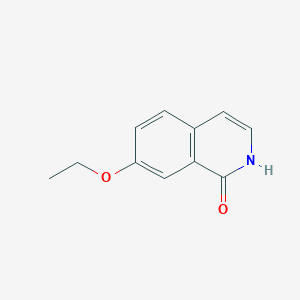
7-Ethoxy-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Ethoxy-1,2-dihydroisoquinolin-1-one typically involves the cyclocondensation of O-ethylated eugenol with cyanoacetic acid amides . The phenol OH group in eugenol can be quantitatively alkylated under interphase catalysis conditions using 18-crown-6/KOH, followed by alkylation with ethyliodide to form the corresponding ether . This ether is then used in the subsequent Ritter cyclocondensation to produce the desired compound .
Chemical Reactions Analysis
7-Ethoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, to form N-alkylated derivatives.
Common reagents used in these reactions include cyanoacetic acid amides, ethyliodide, and various oxidizing and reducing agents . The major products formed from these reactions are typically N-alkylated dihydroisoquinolinone derivatives .
Scientific Research Applications
7-Ethoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic activity is attributed to its ability to block neuromuscular transmission in helminths . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
7-Ethoxy-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1-one: This compound shares a similar core structure but lacks the ethoxy group at the 7-position.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-one: This compound has methoxy groups instead of an ethoxy group, which can affect its biological activity.
2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: These compounds have additional substituents that can enhance their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-ethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-4-3-8-5-6-12-11(13)10(8)7-9/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
IFYQRRZXSHKTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


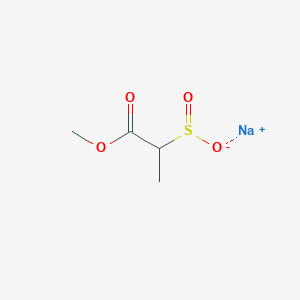
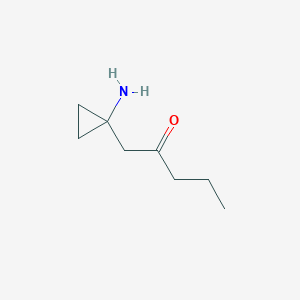
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)
amine](/img/structure/B13201792.png)

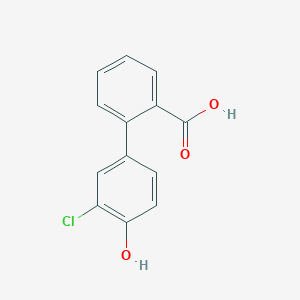
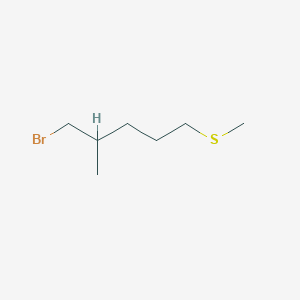
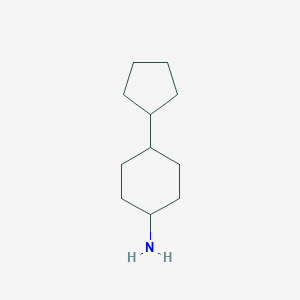
![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
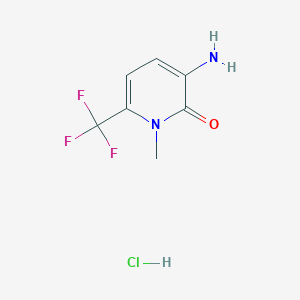

![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
